molecular formula C13H14N2O4S B5759959 Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B5759959
M. Wt: 294.33 g/mol
InChI Key: VZFLSLQJJHDHKL-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-methoxyphenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can be compared with other oxadiazole derivatives, such as:

    Ethyl 2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: Similar structure but with a triazole ring instead of an oxadiazole ring.

    2-(2-Methoxyphenyl)-1,3,4-oxadiazole-5-thiol: Lacks the ethyl acetate moiety.

    5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but without the ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFLSLQJJHDHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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